Cerevisterol, scientifically known as 5α-ergosta-7,22-diene-3β,5,6β-triol, is a sterol first identified in the 1930s from the yeast Saccharomyces cerevisiae. It has since been discovered in various fungi and even in deep-sea coral. The compound features a complex structure characterized by three hydroxyl groups and two double bonds, with a chemical formula of C₂₆H₄₆O₃. Notably, cerevisterol exhibits a high melting point of 265.3 °C and is insoluble in hexane, which aids in its purification process .
Cerevisterol has shown notable biological activities, particularly its cytotoxic effects against certain mammalian cell lines. It inhibits the eukaryotic enzyme DNA polymerase alpha and is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappa B) activation. This inhibition is linked to its anti-inflammatory properties, as it reduces the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase and cyclooxygenase-2 . Furthermore, cerevisterol has been found to alleviate inflammation through suppression of mitogen-activated protein kinase/NF-kappa B pathways and activation of the Nrf2/heme oxygenase-1 signaling cascade .
Cerevisterol can be synthesized through several methods:
Cerevisterol has several applications:
Studies have indicated that cerevisterol interacts with various biological pathways:
Cerevisterol shares structural similarities with several other sterols but possesses unique characteristics that distinguish it:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ergosterol | 5α-Ergosta-7,22-diene-3β-ol | Precursor to cerevisterol; primarily found in fungi |
Cholesterol | 5α-Cholestane-3β-ol | Predominant sterol in animal cells; different hydroxyl group arrangement |
Sitosterol | 24-Ethylcholesterol | Common plant sterol; differs in side chain structure |
Campesterol | 24-Methylcholesterol | Found in plants; similar function but distinct side chain |
Cerevisterol's specific arrangement of hydroxyl groups and its unique double bond configuration contribute to its distinct biological activities compared to these similar compounds .